4-Bromo-N-(2,4-dichlorophenyl)butanamide
Description
4-Bromo-N-(2,4-dichlorophenyl)butanamide is a brominated and dichlorinated amide compound characterized by a butanamide backbone substituted with a bromine atom at the 4-position and a 2,4-dichlorophenyl group attached to the nitrogen atom. The compound’s structural features, including halogen-halogen interactions and hydrogen-bonding motifs, may influence its crystallinity and stability, as observed in related amides .
Properties
CAS No. |
923025-04-1 |
|---|---|
Molecular Formula |
C10H10BrCl2NO |
Molecular Weight |
311.00 g/mol |
IUPAC Name |
4-bromo-N-(2,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H10BrCl2NO/c11-5-1-2-10(15)14-9-4-3-7(12)6-8(9)13/h3-4,6H,1-2,5H2,(H,14,15) |
InChI Key |
KTVZPFWOIIDKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,4-dichlorophenyl)butanamide typically involves the bromination of N-(2,4-dichlorophenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butanamide chain .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps to ensure purity and yield optimization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2,4-dichlorophenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-N-(2,4-dichlorophenyl)butanamide has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 4-Bromo-N-(2,4-dichlorophenyl)butanamide and analogous compounds:
Key Observations
Halogen Substitution Effects: The 2,4-dichlorophenyl group in the target compound provides two electronegative Cl atoms, which may enhance intermolecular interactions (e.g., halogen bonding) compared to monosubstituted analogs like N-(4-bromophenyl)-4-phenylbutanamide .
Functional Group Variations: Replacing the dichlorophenyl group with a phenoxy moiety (as in 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide) introduces an oxygen atom, likely improving solubility in polar solvents . Nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) are associated with antibacterial and antifungal activities, suggesting that the target compound’s dichlorophenyl group could be optimized for similar applications .
Steric and Crystallographic Differences :
- Branched analogs like 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide exhibit altered crystal packing due to methyl group steric effects, whereas the linear butanamide chain in the target compound may facilitate tighter molecular stacking .
- Asymmetric unit data for 4-bromo-N-(2-nitrophenyl)benzamide reveals two distinct molecules (A and B), highlighting the impact of substituent positioning on crystallinity .
Biological Activity Trends :
- While direct bioactivity data for the target compound is unavailable, structurally related amides demonstrate antimicrobial properties. For example, nitro-substituted analogs show antifungal activity, whereas halogenated variants (e.g., bromo/chloro) may target bacterial enzymes .
Research Implications and Limitations
- Data Gaps: Limited experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) and bioactivity necessitate further study.
- Structural Optimization : Comparative analysis suggests that modifying substituents (e.g., adding methoxy or nitro groups) could enhance biological efficacy or crystallinity .
- Environmental Considerations : Brominated compounds, such as 4-bromo-N-phenylaniline, raise concerns about environmental persistence and toxicity, warranting eco-toxicological assessments for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
